![molecular formula C5H10O5 B144940 beta-D-Ribofuranose CAS No. 131064-98-7](/img/structure/B144940.png)
beta-D-Ribofuranose
Overview
Description
Beta-D-Ribofuranose is a five-membered ring sugar that is an essential component of nucleic acids, such as RNA and DNA. It is also a crucial component of coenzymes, such as flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are involved in various metabolic processes.
Mechanism of Action
Beta-D-Ribofuranose is involved in various biochemical and physiological processes, including the synthesis of nucleic acids and coenzymes. It is also involved in the regulation of gene expression and the metabolism of carbohydrates, fats, and proteins. Additionally, Beta-D-Ribofuranose is a precursor for various other molecules, such as ribonucleotides and deoxyribonucleotides, which are involved in DNA and RNA synthesis.
Biochemical and Physiological Effects:
Beta-D-Ribofuranose has various biochemical and physiological effects, including the regulation of gene expression, the metabolism of carbohydrates, fats, and proteins, and the synthesis of nucleic acids and coenzymes. Additionally, it is involved in the regulation of various metabolic pathways, such as the citric acid cycle and oxidative phosphorylation.
Advantages and Limitations for Lab Experiments
Beta-D-Ribofuranose has various advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. Additionally, it is stable under various conditions and has a long shelf life. However, one limitation is that it can be difficult to purify, which can lead to contamination and inaccurate results.
Future Directions
There are various future directions for the study of Beta-D-Ribofuranose, including the development of new synthesis methods and the study of its role in various metabolic processes. Additionally, there is a need for further research into the biochemical and physiological effects of Beta-D-Ribofuranose, as well as its potential therapeutic applications. Furthermore, the study of Beta-D-Ribofuranose in the context of nucleic acid structure and function is an area of ongoing research.
Scientific Research Applications
Beta-D-Ribofuranose has various scientific research applications, including in the field of biochemistry, where it is used as a substrate for enzymes involved in nucleic acid metabolism. It is also used in the study of RNA and DNA structure and function. Additionally, Beta-D-Ribofuranose is used in the synthesis of various coenzymes, such as beta-D-Ribofuranose and FAD, which are involved in various metabolic processes.
properties
IUPAC Name |
(2R,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-TXICZTDVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189975 | |
Record name | beta-D-Ribose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-Ribofuranose | |
CAS RN |
36468-53-8 | |
Record name | beta-D-Ribose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036468538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-D-Ribose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-D-Ribofuranose | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVV837V11N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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